molecular formula C25H19ClN4O3 B14970982 N-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)benzamide

N-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)benzamide

Cat. No.: B14970982
M. Wt: 458.9 g/mol
InChI Key: FDMZEPRDMUAGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE: is a complex organic compound that features a pyridazine ring, a benzamide group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.

    Formation of the Benzamide Group: The benzamide group can be formed through the reaction of benzoyl chloride with an amine under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify optimal reaction conditions and the use of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include phenolic and quinone derivatives.

    Reduction: Products include alcohol derivatives.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry:

  • Potential applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of their activity.

Comparison with Similar Compounds

  • N-(2-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE
  • N-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE

Uniqueness:

  • The presence of the chlorophenyl group in N-(2-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-3-OXO-6-PHENYL-2,3-DIHYDROPYRIDAZIN-4-YL)BENZAMIDE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
  • Compared to its bromine and fluorine analogs, the chlorine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

N-[2-[2-(2-chloroanilino)-2-oxoethyl]-3-oxo-6-phenylpyridazin-4-yl]benzamide

InChI

InChI=1S/C25H19ClN4O3/c26-19-13-7-8-14-20(19)27-23(31)16-30-25(33)22(28-24(32)18-11-5-2-6-12-18)15-21(29-30)17-9-3-1-4-10-17/h1-15H,16H2,(H,27,31)(H,28,32)

InChI Key

FDMZEPRDMUAGBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.